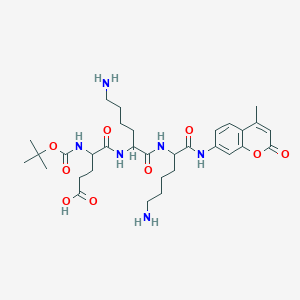![molecular formula C12H15NO2 B12102687 Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)
Methyl 2-[(cyclopropylmethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl anthranilate , is an organic compound with the chemical formula C9H11NO2. It belongs to the class of benzoic acid derivatives and contains an amino group (NH2) and an ester group (CO2CH3) attached to a benzene ring. The compound has a molecular weight of 165.19 g/mol .
Méthodes De Préparation
Synthetic Routes::
- Methyl 2-aminobenzoate can be synthesized by reacting aniline (C6H5NH2) with methyl chloroformate (COClCH3) in the presence of a base (such as sodium hydroxide or potassium carbonate). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound .
- Another method involves the reaction of 2-aminobenzoic acid with methanol (CH3OH) and a dehydrating agent (such as thionyl chloride, SOCl2). This process yields Methyl 2-aminobenzoate .
- Methyl 2-aminobenzoate is industrially produced through the above synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-aminobenzoate undergoes various chemical reactions:
Ester Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding 2-aminobenzoic acid and methanol.
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation) due to its electron-rich nature.
Amide Formation: Reaction with ammonia or primary amines forms amides.
Reduction: Reduction of the carbonyl group (CO) can yield the corresponding alcohol.
Common reagents include acids, bases, and reducing agents. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl 2-aminobenzoate finds applications in:
Flavor and Fragrance Industry: It contributes to the aroma of jasmine flowers and is used in perfumes and flavorings.
Organic Synthesis: As a versatile building block, it participates in the synthesis of various compounds.
Biological Studies: Researchers study its effects on cellular processes and receptors.
Mécanisme D'action
The exact mechanism by which Methyl 2-aminobenzoate exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-aminobenzoate is unique due to its specific substitution pattern. Similar compounds include other benzoic acid derivatives, such as methyl benzoate and ethyl benzoate .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 2-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-5-11(10)13-8-9-6-7-9/h2-5,9,13H,6-8H2,1H3 |
Clé InChI |
DIKGUVQEIRKFRP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)
